molecular formula C14H11ClN2O4 B4988705 5-chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5-chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4988705
M. Wt: 306.70 g/mol
InChI Key: NPOLYOHVBVYDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly known as CNQX, is a competitive antagonist of the glutamate receptor. It is a synthetic compound that is widely used in scientific research to study the role of glutamate receptors in the central nervous system.

Mechanism of Action

CNQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors by binding to the receptor site and preventing glutamate from binding. This results in the inhibition of fast synaptic transmission and synaptic plasticity.
Biochemical and Physiological Effects
CNQX has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit long-term potentiation, which is a form of synaptic plasticity that is thought to underlie learning and memory. It has also been shown to protect against glutamate-induced excitotoxicity, which is a pathological process that is involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNQX in lab experiments is its selectivity for the AMPA subtype of glutamate receptors. This allows researchers to study the specific role of these receptors in physiological and pathological processes. However, one limitation of using CNQX is that it is not selective for all subtypes of AMPA receptors, and it can also bind to kainate receptors, which are involved in slow synaptic transmission.

Future Directions

There are several future directions for the use of CNQX in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CNQX has been shown to protect against glutamate-induced excitotoxicity, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is the role of AMPA receptors in synaptic plasticity and learning and memory. CNQX has been shown to inhibit long-term potentiation, but further research could explore its effects on other forms of synaptic plasticity and cognitive processes.

Synthesis Methods

CNQX is synthesized by reacting 3-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate to form 3-nitrophenylcyclohexanone. The product is then reacted with chloroacetyl chloride in the presence of triethylamine to form 5-chloro-2-(3-nitrophenyl)cyclohexanone. The final step involves reacting 5-chloro-2-(3-nitrophenyl)cyclohexanone with phthalic anhydride in the presence of acetic anhydride to form CNQX.

Scientific Research Applications

CNQX is widely used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. CNQX is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in fast synaptic transmission and synaptic plasticity.

properties

IUPAC Name

5-chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-8-4-5-11-12(6-8)14(19)16(13(11)18)9-2-1-3-10(7-9)17(20)21/h1-4,7,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOLYOHVBVYDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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